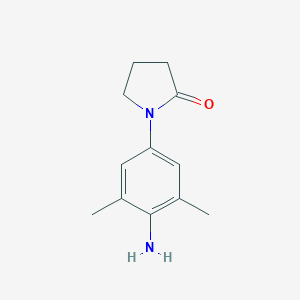

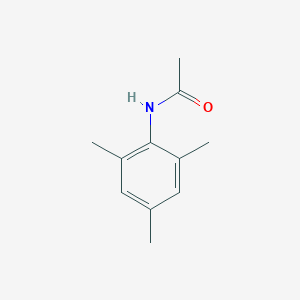

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

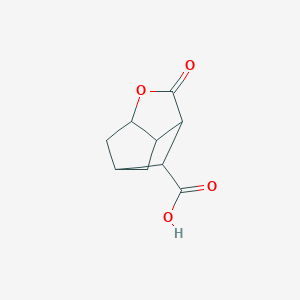

“1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . The SMILES string representation of the molecule is Cc1cc (cc (C)c1N)N2CCCC2=O .

Molecular Structure Analysis

The InChI string for “1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is1S/C12H16N2O/c1-8-6-10 (7-9 (2)12 (8)13)14-5-3-4-11 (14)15/h6-7H,3-5,13H2,1-2H3 . This indicates the presence of a pyrrolidinone ring attached to a 3,5-dimethylphenyl group with an amino substituent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Researchers have explored its potential due to several factors:

- Pseudorotation : The non-planarity of the ring (pseudorotation) enhances three-dimensional coverage .

Anticancer Agents

Pyrrolidine derivatives have shown promise as anticancer agents. Researchers have synthesized compounds with the pyrrolidine ring, aiming to improve efficacy and reduce toxicity. These compounds may inhibit tumor growth or enhance drug delivery .

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

Recent studies explore the interaction of pyrrolidine derivatives with TAAR1, a G protein-coupled receptor. Modulating TAAR1 activity could have implications for neuropsychiatric disorders and drug addiction .

Functionalized Nanoparticles

Researchers have functionalized silver nanoparticles with 4-amino, 3,5-dimercapto, 1,2,4-triazole (DMT). These modified nanoparticles exhibit cytotoxicity against breast cancer cell lines, making them potential candidates for targeted drug delivery .

Hepatoprotective and Antioxidant Properties

Certain pyrrolidine-containing drugs, including furazonal, thiotriazoline, and cardiotril, possess hepatoprotective and antioxidant activities. These compounds may find applications in liver health and oxidative stress management .

Chemical Sensors and Analytical Chemistry

Pyrrolidine derivatives can serve as building blocks for chemical sensors. Their unique properties, such as chirality and reactivity, make them valuable in detecting specific analytes or pollutants .

Propiedades

IUPAC Name |

1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(7-9(2)12(8)13)14-5-3-4-11(14)15/h6-7H,3-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNQHGHXLRNSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587930 |

Source

|

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

CAS RN |

924830-53-5 |

Source

|

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)

![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)